molecular formula C12H14O3S2 B067162 Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 168279-54-7

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B067162
M. Wt: 270.4 g/mol
InChI Key: BHVLZDJJLSBOHJ-UHFFFAOYSA-N
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Description

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a chemical compound that has been explored for its potential in synthesizing various heterocyclic compounds. Its significance lies in the diverse chemical reactions it undergoes, contributing to the development of pharmaceuticals and other chemical entities with potential applications.

Synthesis Analysis

The synthesis of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves heterocyclization reactions. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give the hydrazone derivative, which is a precursor for synthesizing fused heterocyclic systems (Wardaman, 2000).

Molecular Structure Analysis

The molecular structure has been elucidated through techniques such as IR, HNMR spectroscopy, and single crystal X-ray diffraction, revealing a planar geometric structure with a slight deviation and intermolecular hydrogen bond formation (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate participates in various chemical reactions to synthesize novel compounds. For example, its reaction with benzoylacetonitrile has been studied to produce fused thiophene derivatives (Mohareb et al., 2000).

Physical Properties Analysis

Although specific studies on the physical properties of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate were not found, typically, such analyses would include melting point, boiling point, solubility, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, such as reactivity with different chemical reagents, ability to form hydrogen bonds, and participation in cyclocondensation reactions, have been a subject of research. These properties are crucial for its application in synthesizing heterocyclic compounds with potential pharmaceutical uses (Mohareb et al., 2000).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVLZDJJLSBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 4
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
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Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
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Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Citations

For This Compound
4
Citations
AM van Rhee, SM Siddiqi, N Melman… - Journal of medicinal …, 1996 - ACS Publications
A novel class of non-nitrogen-containing heterocycles, the tetrahydrobenzothiophenones, was found to bind to adenosine receptors as antagonists in the micromolar range. Affinity was …
Number of citations: 41 pubs.acs.org
ZTK Gannam, H Jamali, OS Kweon, J Herrington… - European Journal of …, 2022 - Elsevier
Mitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5) is responsible for regulating the activity of the stress-responsive MAPKs and has been put forth as a potential …
Number of citations: 1 www.sciencedirect.com
J Lu, H Lei, X Bai, W Wang, C Liu, Y Yang, F Zou, G Du… - papers.ssrn.com
Polo-like kinase 1 (PLK1) is an essential cell-cycle regulator that is frequently overexpressed in colorectal cancer (CRC), inducing tumor invasion, metastasis and poor prognosis. …
Number of citations: 0 papers.ssrn.com
J Lu, H Lei, X Bai, W Wang, C Liu, Y Yang, F Zou… - Bioorganic …, 2023 - Elsevier
Polo-like kinase 1 (PLK1) is an attractive therapeutic target for the treatment of tumors, as it is an essential cell-cycle regulator frequently overexpressed in tumor tissues. PLK1 can …
Number of citations: 2 www.sciencedirect.com

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